molecular formula C20H30N2O4 B6070037 2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one

2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one

Cat. No.: B6070037
M. Wt: 362.5 g/mol
InChI Key: YVCNICGUVTZLSN-UHFFFAOYSA-N
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Description

2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one is a complex organic compound that features a pyranone ring fused with a piperidine and pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine and piperidine intermediates, followed by their coupling with the pyranone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperidine and pyrrolidine derivatives.

Scientific Research Applications

2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one is unique due to its combination of pyranone, piperidine, and pyrrolidine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,2-dimethyl-6-[3-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidine-1-carbonyl]-3H-pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-20(2)13-16(23)12-17(26-20)19(25)22-11-5-6-15(14-22)7-8-18(24)21-9-3-4-10-21/h12,15H,3-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCNICGUVTZLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C=C(O1)C(=O)N2CCCC(C2)CCC(=O)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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